molecular formula C9H21IN2O2 B052224 Edihyp CAS No. 118603-65-9

Edihyp

Cat. No. B052224
CAS RN: 118603-65-9
M. Wt: 316.18 g/mol
InChI Key: BLHQLDCTUFBGDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edihyp, also known as Edaravone, is a small molecule drug that has been used for the treatment of various neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Acute Ischemic Stroke (AIS). It is a free radical scavenger that acts by inhibiting lipid peroxidation and reducing oxidative stress.

Mechanism of Action

Edihyp acts as a free radical scavenger by inhibiting lipid peroxidation and reducing oxidative stress. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Edihyp has been shown to protect neurons from oxidative damage and prevent neuronal death in animal models of neurological disorders.
Biochemical and Physiological Effects:
Edihyp has been shown to improve neurological function and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce the production of pro-inflammatory cytokines and protect neurons from oxidative damage. Edihyp has a short half-life and is rapidly metabolized, with most of the drug being excreted in the urine.

Advantages and Limitations for Lab Experiments

Edihyp has several advantages for lab experiments, including its ability to reduce oxidative stress and protect neurons from damage. It is also relatively easy to synthesize and has a low toxicity profile. However, Edihyp has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects in animal models.

Future Directions

There are several future directions for the study of Edihyp. One potential area of research is the use of Edihyp in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of new formulations of Edihyp that can increase its bioavailability and prolong its half-life. Finally, further studies are needed to determine the long-term effects of Edihyp in animal models and to investigate its potential use in humans.

Synthesis Methods

Edihyp is synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using column chromatography to obtain Edihyp in its pure form.

Scientific Research Applications

Edihyp has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to improve neurological function, reduce oxidative stress, and prevent neuronal death in animal models of ALS and AIS. Edihyp has also been investigated for its potential use in treating other neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.

properties

CAS RN

118603-65-9

Product Name

Edihyp

Molecular Formula

C9H21IN2O2

Molecular Weight

316.18 g/mol

IUPAC Name

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

BLHQLDCTUFBGDQ-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

Canonical SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

synonyms

EDIHYP
ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.